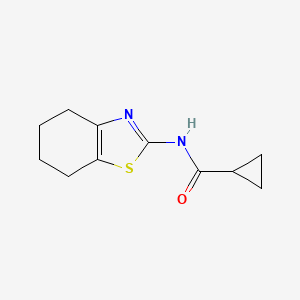

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Description

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a partially saturated benzothiazole core (4,5,6,7-tetrahydro-1,3-benzothiazole) linked to a cyclopropanecarboxamide group. The cyclopropane ring introduces steric constraints and metabolic stability, making this compound a candidate for pharmaceutical development .

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c14-10(7-5-6-7)13-11-12-8-3-1-2-4-9(8)15-11/h7H,1-6H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFNMMOLJGJDIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit kinases such asc-Met receptor tyrosine kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It is suggested that it may interact with its targets (like c-met receptor tyrosine kinase) and inhibit their activity, leading to changes in cellular processes.

Biochemical Pathways

Inhibition of kinases like c-met can affect multiple downstream pathways, including those involved in cell growth and survival.

Pharmacokinetics

Similar compounds have been evaluated for their drug-likeness properties and oral bioavailability.

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 286.45 g/mol. The compound features a cyclopropane ring and a benzothiazole moiety, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.45 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid with the appropriate amine derivative of 4,5,6,7-tetrahydro-1,3-benzothiazole. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

- In vitro studies showed that derivatives of benzothiazole were effective against various cancer cell lines including lung cancer (A549) and breast cancer (MCF-7).

- IC50 values for related compounds were reported in the range of 2–10 µM against these cell lines .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

- Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed notable inhibition zones.

- The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor proliferation or inflammatory pathways.

- DNA Binding : Similar compounds have shown the ability to bind to DNA in the minor groove, affecting replication and transcription processes .

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various benzothiazole derivatives including this compound:

- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HCT116 (colon).

- Results : Compounds exhibited IC50 values ranging from 4.01 µM to 10.0 µM across different assays. Notably, the compound showed higher activity in 2D assays compared to 3D models .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial potential of benzothiazole derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Tetrahydrobenzothiazole vs. Aromatic Benzothiazole

- TAK 632: Contains a fully aromatic benzothiazole with electron-withdrawing substituents (cyano, fluoro), enhancing planar rigidity and target selectivity for kinases .

- Compound 3 (): Utilizes the same tetrahydrobenzothiazole core but substitutes the cyclopropanecarboxamide with a propanoic acid group, increasing hydrophilicity and altering biological interactions .

Substituent Effects

- Cyclopropanecarboxamide: Present in the target compound and TAK 632, this group contributes to metabolic stability and steric hindrance. In TAK 632, additional fluorophenoxy and trifluoromethylphenylacetyl groups enhance kinase inhibition .

- Indole Derivatives () : Replace benzothiazole with indole cores but retain cyclopropanecarboxamide, suggesting divergent therapeutic targets (e.g., anti-inflammatory vs. kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.